4-Chloro-2-methoxy-3-methylbenzaldehyde
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Overview
Description
4-Chloro-2-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-3-methylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the formylation of 4-chloro-2-methoxytoluene using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via an electrophilic aromatic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and formylation processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Chloro-2-methoxy-3-methylbenzoic acid.
Reduction: 4-Chloro-2-methoxy-3-methylbenzyl alcohol.
Substitution: 4-Methoxy-2-methoxy-3-methylbenzaldehyde.
Scientific Research Applications
4-Chloro-2-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity. In medicinal chemistry, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Chloro-2-methoxy-3-methylbenzaldehyde can be compared with other similar compounds, such as:
3-Chloro-2-methoxy-4-methylbenzaldehyde: Similar structure but with different positions of the chlorine and methyl groups.
4-Methoxy-3-methylbenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloro-3-methoxybenzaldehyde: Lacks the methyl group, which may influence its chemical properties and uses.
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3 |
InChI Key |
LYDMJFYHIVUSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=O)Cl |
Origin of Product |
United States |
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